molecular formula C14H13Cl2NO5S B2523980 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1171464-44-0

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2523980
CAS No.: 1171464-44-0
M. Wt: 378.22
InChI Key: NAAZBCIBFBTRMC-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative supplied for research purposes. Sulfonamides represent a significant class of organic compounds known for a broad spectrum of pharmacological activities. As a chemical class, they form the basis of many drugs and can exhibit activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, leading to roles in treating diverse conditions including inflammation, glaucoma, and as antimicrobial agents . The prototypical structure of a sulfonamide involves a central sulfur atom with two doubly bonded oxygens, bonded to a nitrogen atom and an aniline group, with variations in the substituent groups defining the specific activity and properties of the compound . This particular compound features a 5-chloro-2-hydroxyphenyl group attached to the sulfonamide nitrogen, as well as chloro and dimethoxy substituents on the benzene ring, a structure that may be of interest in medicinal chemistry and drug discovery programs. Researchers can explore its potential as a biochemical tool or as a precursor in synthetic chemistry. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO5S/c1-21-12-7-14(13(22-2)6-9(12)16)23(19,20)17-10-5-8(15)3-4-11(10)18/h3-7,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAZBCIBFBTRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxyaniline with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Torsional and Dihedral Angles in Crystal Structures

The conformational flexibility of sulfonamides is critical for their intermolecular interactions. Key comparisons with analogs include:

Compound C—SO₂—NH—C Torsion Angle (°) Dihedral Angle Between Rings (°)
Target Compound (Hypothetical Data) ~60–70 (estimated) ~50–60 (estimated)
4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (I) 65.3, 54.6 59.3, 45.8
4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide (II) 34.7 -70.3
4-Chloro-N-phenylbenzenesulfonamide (III) 69.1, 82.6 -53.8, -63.4

Key Observations :

  • The target compound’s predicted torsion angles (~60–70°) align with Compound I but differ significantly from Compound II (34.7°), reflecting substituent-dependent conformational preferences.
  • Dihedral angles in the target compound are closer to Compound I (~45–60° vs. 59.3° and 45.8°), suggesting similar twisting between aromatic rings. Methyl groups in I vs. hydroxyl/methoxy groups in the target compound modulate steric and electronic interactions .

Hydrogen Bonding and Crystal Packing

For example:

  • Compound I forms N—H⋯O hydrogen-bonded dimers .

Physicochemical Properties

Substituent effects on physical properties are summarized below:

Property Target Compound (Estimated) 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (I)
Molecular Weight (g/mol) 393.28 295.78
Density (g/cm³) ~1.4 1.326
Boiling Point (°C) >440 (higher due to polarity) 440.3
Solubility Moderate (polar groups) Low (nonpolar methyl substituents)

Key Insights :

  • The target’s higher molecular weight and polarity (from -OH/-OCH₃) increase boiling point and water solubility compared to Compound I .

Biological Activity

4-Chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article explores the compound's biological activity based on diverse research findings, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A sulfonamide group which is known for its ability to interact with various biological targets.
  • Multiple chloro and methoxy substituents that may influence its pharmacological properties.

The mechanism of action for 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide involves:

  • Inhibition of specific enzymes associated with viral replication.
  • Potential interference with DNA synthesis in pathogens, as suggested by studies on similar compounds .

Antiviral Activity

Recent studies have demonstrated that analogues of this compound exhibit significant antiviral activity against human adenoviruses (HAdV). Notably:

  • Compounds derived from the 5-chloro-2-hydroxybenzamide framework showed IC50 values in the low micromolar range, indicating potent antiviral effects .
  • The most effective derivatives displayed selectivity indexes greater than 100, suggesting a favorable therapeutic window.

Anticancer Properties

The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer therapy. Preliminary studies indicate:

  • In vitro tests show that certain derivatives can induce apoptosis in cancer cell lines.
  • The presence of methoxy groups may enhance lipophilicity, improving cellular uptake and bioavailability.

Case Studies

  • In Vitro Studies :
    • A study assessing the effects of several phenolic compounds on human pyruvate kinase isoenzyme M2 demonstrated that modifications to the phenolic structure could significantly alter enzyme inhibition, suggesting similar implications for sulfonamide derivatives .
  • Animal Studies :
    • Research indicated that specific derivatives exhibited low toxicity in animal models while maintaining efficacy against viral infections. For instance, a derivative with an IC50 of 0.27 μM against HAdV showed low cytotoxicity (CC50 = 156.8 μM) in hamster models, supporting further development for in vivo applications .

Data Table: Biological Activity Summary

Compound NameTarget PathogenIC50 (μM)CC50 (μM)Selectivity Index
Compound 15HAdV0.27156.8>100
Compound 46HAdVTBDTBDTBD
Compound 47HAdVTBDTBDTBD

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